![molecular formula C15H20N2O B13028532 5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
5-Isopropylspiro[indoline-3,4'-piperidin]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropylspiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is part of a broader class of spiro compounds, which are characterized by a single carbon atom acting as a bridge between two cyclic structures. The spirocyclic framework imparts unique chemical and physical properties to the molecule, making it of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylspiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common method includes the reaction of indoline derivatives with piperidine derivatives under specific conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropylspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the indoline or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
5-Isopropylspiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Isopropylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure and exhibit photochromic properties.
Spirooxindoles: Known for their biological activity and used in medicinal chemistry.
Spiro[indoline-3,4’-pyridines]: Similar in structure but with a pyridine ring instead of a piperidine ring.
Uniqueness
5-Isopropylspiro[indoline-3,4’-piperidin]-2-one is unique due to its specific combination of indoline and piperidine rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H20N2O |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
5-propan-2-ylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C15H20N2O/c1-10(2)11-3-4-13-12(9-11)15(14(18)17-13)5-7-16-8-6-15/h3-4,9-10,16H,5-8H2,1-2H3,(H,17,18) |
Clé InChI |
GNQWXPFJGHPGQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)NC(=O)C23CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



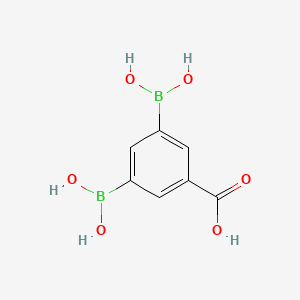
![1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13028470.png)

![5-Chlorothieno[3,2-b]pyridin-7-ol](/img/structure/B13028488.png)
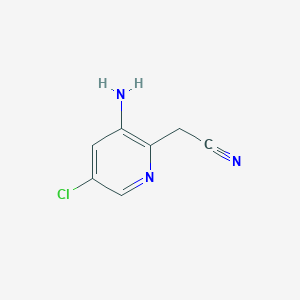
![4-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13028500.png)
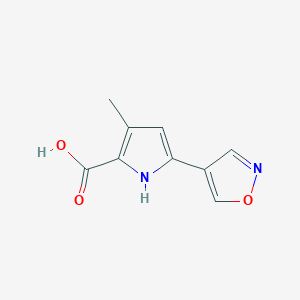
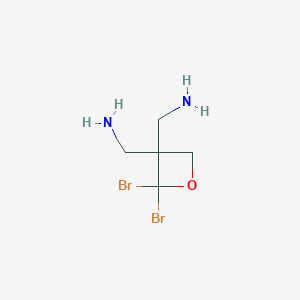


![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)
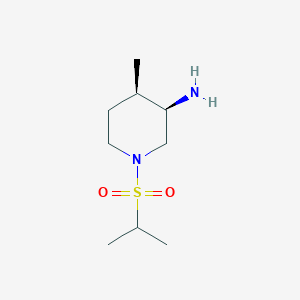
![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)
